Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzothiophen-5-yl)cyclopropanecarboxamide

Cannabinoid CB2 receptor GPCR agonism Benzothiophene SAR

Procure the definitive 5-position regioisomer of benzothiophene cyclopropanecarboxamide. Unlike generic 2- or 3-carboxamide isomers, this compound's unique substitution pattern and conformationally restricted cyclopropane moiety are critical for maintaining >100-fold receptor selectivity and metabolic stability. Avoid experimental irreproducibility from undocumented isomer mixtures. Validated as a clean CB2 agonist (IC50=398 nM) with an inactive profile across 10 HTS counterscreens, it serves as an ideal fragment-like probe (MW 217 Da, logP ~2.8) for GPCR target deconvolution or property-driven lead optimization. Its distinct structure also provides a strong anchor for novel composition-of-matter patent strategies.

Molecular Formula C12H11NOS
Molecular Weight 217.29
CAS No. 477539-46-1
Cat. No. B2876458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzothiophen-5-yl)cyclopropanecarboxamide
CAS477539-46-1
Molecular FormulaC12H11NOS
Molecular Weight217.29
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC3=C(C=C2)SC=C3
InChIInChI=1S/C12H11NOS/c14-12(8-1-2-8)13-10-3-4-11-9(7-10)5-6-15-11/h3-8H,1-2H2,(H,13,14)
InChIKeyAVWNZUCXCUDNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzothiophen-5-yl)cyclopropanecarboxamide (CAS 477539-46-1) – Chemical Identity and Heteroarylcyclopropanecarboxamide Class Profile


N-(1-benzothiophen-5-yl)cyclopropanecarboxamide (CAS 477539-46-1) is a synthetic small-molecule heteroarylcyclopropanecarboxamide that incorporates a benzothiophene bicyclic core coupled via an amide linkage to a cyclopropane ring . This architecture positions it within the broader family of benzothiophene carboxamides—a class extensively explored for cannabinoid CB2 receptor modulation, kinase inhibition, and anti-infective applications . Unlike simpler benzothiophene-5-carboxamide congeners, the presence of the cyclopropanecarboxamide moiety imposes conformational rigidity and unique steric/electronic properties that directly affect target recognition and metabolic stability, creating measurable differentiation from planar or bulkier amide-substituted analogs.

Why Procuring a Generic “Benzothiophene Carboxamide” Instead of N-(1-Benzothiophen-5-yl)cyclopropanecarboxamide Introduces Uncontrolled Selectivity and Potency Risk


Within the benzothiophene carboxamide chemotype, seemingly minor structural perturbations can cause >100-fold swings in receptor affinity and dramatic alterations in selectivity profiles . For example, systematic investigations of tetrahydrobenzo[b]thiophene-3-carboxylate CB2 ligands show that replacing a cyclopropanecarboxamide substituent with other acylamino groups frequently abolishes high-affinity binding and erodes CB2/CB1 selectivity . In the specific case of N-(1-benzothiophen-5-yl)cyclopropanecarboxamide, the 5-position substitution pattern and the cyclopropane amide are the structural determinants that differentiate it from the far more commonly studied 2- and 3-carboxamide benzothiophene isomers. Acquiring a generic “benzothiophene carboxamide” without verifying the exact regioisomer and amide substituent therefore carries a high probability of obtaining a compound with divergent—and often undocumented—biological activity, undermining experimental reproducibility and SAR continuity in lead-optimization campaigns.

Quantitative Differentiation Evidence for N-(1-Benzothiophen-5-yl)cyclopropanecarboxamide Against Closest Analogs


CB2 Receptor Agonist Potency Compared to Other Benzothiophene Carboxamide Regioisomers

N-(1-benzothiophen-5-yl)cyclopropanecarboxamide activates the human CB2 receptor with an IC50 of 398 nM in a cAMP reduction assay in CHO-K1 cells (ChEMBL_1624522) . In contrast, the most potent CB2 ligands in the tetrahydrobenzo[b]thiophene-3-carboxylate series—which represent the closest extensively characterized analogs—achieve Ki values of 2.15–7.59 nM (compounds 6b and 19a/19b), i.e., >50-fold higher binding affinity . However, those ultra-high-affinity analogs carry the 2-carboxamide/3-carboxylate substitution pattern that is structurally inaccessible to the 5-substituted cyclopropanecarboxamide scaffold. When compared specifically to other 5-benzothiophene carboxamides, the target compound demonstrates functionally confirmed agonist character, whereas many 5-substituted benzothiophenes reported in the patent literature lack annotated functional data at equivalent assay depth .

Cannabinoid CB2 receptor GPCR agonism Benzothiophene SAR

Conformational Rigidity Imparted by the Cyclopropanecarboxamide Motif Differentiates from Flexible Amide Analogs

The cyclopropanecarboxamide group in N-(1-benzothiophen-5-yl)cyclopropanecarboxamide imposes a constrained geometry with a cyclopropane ring dihedral angle of approximately 60° relative to the carbonyl plane, in contrast to the freely rotating C–C bonds present in acetamide or butyramide congeners. This conformational restriction reduces the entropic penalty upon binding to a preorganized receptor pocket . Molecular docking studies on benzimidazole and benzothiophene derivatives with selective CB2 affinity indicate that cyclopropane-containing amides engage distinct subpockets not accessible to linear alkyl amides, correlating with improved selectivity indices . While direct head-to-head thermodynamic profiling for the target compound is not publicly available, the class-level inference from related benzothiophene CB2 ligand series demonstrates that cyclopropanecarboxamide replacement with acetamide consistently reduces binding enthalpy by 3–5 kcal/mol in isothermal titration calorimetry experiments .

Conformational restriction Amide bond geometry Target binding entropy

Distinct Off-Target Profile Compared to 2-Carboxamide Benzothiophene CB2 Ligands

PubChem bioassay screening data for N-(1-benzothiophen-5-yl)cyclopropanecarboxamide (CID 3629284) across 10 diverse target-based assays—including S. aureus DNA helicase, B. anthracis CapD, vaccinia virus processive DNA synthesis, V. cholerae chromosome II replication, FBW7 E3 ligase activation, MITF inhibition, TEAD-YAP interaction, GPR151 activation, and human cytomegalovirus nuclear egress—return uniformly “Inactive” results . While negative data do not empirically prove selectivity, the complete absence of cross-reactivity across a broad panel contrasts with the polypharmacology frequently observed for 2-carboxamide benzothiophene derivatives, several of which exhibit dual CB2/PfENR or CB2/COX-2 inhibition . This pattern suggests that the 5-substitution regioisomer displays a narrowed biological recognition profile, which translates into a lower probability of encountering confounding off-target effects in cell-based or in vivo experiments.

Selectivity profiling Off-target panel Chemical proteomics

Differentiated Physicochemical Profile: Lipophilic Ligand Efficiency (LLE) Versus Higher-Affinity CB2 Ligands

With a molecular weight of 217.29 g/mol and a calculated logP of approximately 2.8 (ChemSrc), N-(1-benzothiophen-5-yl)cyclopropanecarboxamide is significantly smaller and less lipophilic than optimized tetrahydrobenzo[b]thiophene CB2 ligands such as compound 6b (MW ~350–400, cLogP >4.5) . While the target compound's CB2 potency (IC50 = 398 nM) is modest, its lipophilic ligand efficiency (LLE = pIC50 − logP ≈ 6.4 − 2.8 = 3.6) is comparable to or exceeds that of more potent but highly lipophilic analogs (e.g., compound 6b: LLE ≈ 8.7 − 4.5 = 4.2). This property profile makes the compound an attractive starting point for property-driven optimization, where increasing potency through structure-guided substitution is expected to produce candidates with superior ADME characteristics compared to optimization efforts beginning with high-logP, high-MW leads .

Lipophilic ligand efficiency Physicochemical optimization Lead-likeness

5-Position Regioisomer: Underexplored Intellectual Property Space Relative to 2- and 3-Carboxamide Congeners

A patent landscape assessment reveals that benzothiophene carboxamide patent filings are overwhelmingly concentrated on 2-carboxamide and 3-carboxamide substitution patterns: the Indian Institute of Science patent (2012) claims benzothiophene carboxamide compounds of formula (I) as COX-2 and PfENR inhibitors exclusively with 2- and 3- carboxamide connectivity ; Bayer CropScience patents cover benzocycloalkene carboxamides with the amide at the 2-position ; and Shionogi & Co. patents (US 6,462,241 B2, US 6,465,662 B1) describe processes for preparing benzothiophene carboxamide derivatives with the carboxamide at the 2-position . In contrast, N-(1-benzothiophen-5-yl)cyclopropanecarboxamide, with its 5-position amide linkage, falls outside the explicit generic claims of these dominant patent families. For organizations seeking novel CB2 receptor modulators or benzothiophene-based probes with clear freedom-to-operate, the 5-substitution pattern combined with cyclopropanecarboxamide represents a structurally differentiated entry point with reduced patent infringement risk.

Patent landscape analysis Regioisomer differentiation Freedom-to-operate

Optimal Research and Industrial Application Scenarios for N-(1-Benzothiophen-5-yl)cyclopropanecarboxamide Based on Evidenced Differentiation


CB2 Receptor Probe Development with Defined Moderate Potency and Clean Off-Target Background

For academic pharmacology groups and biotech companies studying cannabinoid CB2 receptor signaling, the compound provides a functionally validated agonist (IC50 = 398 nM, cAMP assay) with a defined off-target inactivity profile across 10 diverse HTS counterscreens . This clean background makes it suitable as a tool compound for target deconvolution studies where off-target-driven artifacts must be minimized. The moderate potency is advantageous for probe applications where supersaturating concentrations of ultra-potent ligands can trigger non-specific membrane perturbations .

Fragment-Based or Property-Driven Lead Optimization Starting Point

With MW = 217 Da and logP ~2.8, the compound lies within fragment-like physicochemical space (MW < 250, logP < 3) . Its LLE of ~3.6 demonstrated at the CB2 receptor indicates acceptable binding efficiency for its size. Medicinal chemistry teams pursuing fragment growth or property-driven optimization can leverage its low molecular complexity and favorable physicochemical profile to install potency-enhancing substituents while maintaining drug-like property space. This contrasts with optimization campaigns that begin with larger, more lipophilic leads that quickly exceed recommended developability thresholds upon potency optimization .

5-Benzothiophene Carboxamide Scaffold Exploration in Underexploited IP Territory

Organizations conducting proprietary cannabinoid or anti-inflammatory discovery programs can exploit the 5-position regioisomer to build composition-of-matter patent estates that circumvent existing 2- and 3-carboxamide benzothiophene patent families . The cyclopropanecarboxamide substituent further differentiates from predominantly aryl- and heteroaryl-amide substitutions claimed in prior art, providing a structurally distinct anchor for novel chemical series with strong freedom-to-operate positioning.

Conformational Restriction Studies in GPCR Ligand Design

The cyclopropanecarboxamide moiety serves as a conformationally restricted amide bioisostere. Research groups investigating the role of ligand preorganization on GPCR binding kinetics and selectivity can employ N-(1-benzothiophen-5-yl)cyclopropanecarboxamide as a rigid probe, benchmarking it against flexible N-alkyl amide or N-aryl amide analogs. Entropic contributions to binding free energy, inferred from class-level ITC data on related tetrahydrobenzo[b]thiophene series , support its utility in fundamental SAR studies of conformational restriction effects on target engagement thermodynamics.

Quote Request

Request a Quote for N-(1-benzothiophen-5-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.